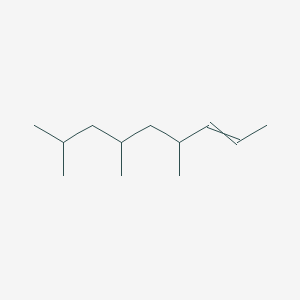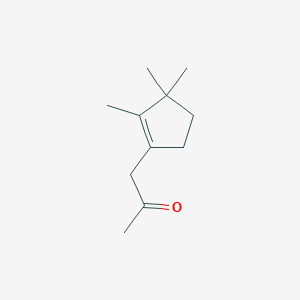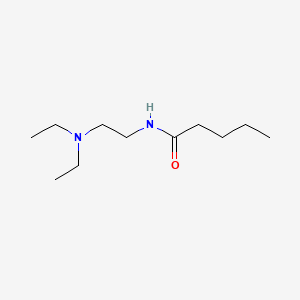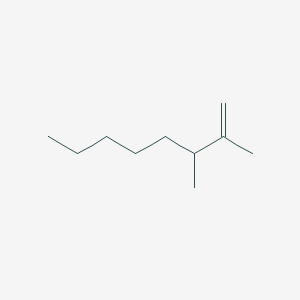
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one is an organic compound known for its unique structural properties and applications It is characterized by the presence of tert-butyl, dimethyl, and dinitrophenyl groups attached to a propanone backbone
Méthodes De Préparation
The synthesis of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the nitration of 2-tert-butyl-4,6-dimethylphenol to introduce nitro groups at the 3 and 5 positions. This is followed by the Friedel-Crafts acylation reaction using propanoyl chloride to attach the propanone group. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Solvents like tetrahydrofuran (THF) and toluene are commonly used in these processes .
Analyse Des Réactions Chimiques
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Mécanisme D'action
The mechanism of action of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one can be compared with other similar compounds, such as:
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: This compound shares a similar structural framework but differs in the position and type of functional groups attached to the aromatic ring.
2,6-Dimethyl-3,5-dinitro-4-tert-butylacetophenone: Another structurally related compound with variations in the substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
99758-53-9 |
|---|---|
Formule moléculaire |
C15H20N2O5 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
1-(2-tert-butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one |
InChI |
InChI=1S/C15H20N2O5/c1-7-10(18)11-8(2)13(16(19)20)9(3)14(17(21)22)12(11)15(4,5)6/h7H2,1-6H3 |
Clé InChI |
WZIXECDFSZQVBQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=C(C(=C1C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)


![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)

![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)






![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)
